3-(2-formylphenyl)benzoic Acid

Thermal analysis Regioisomer differentiation Solid-state chemistry

Standard biphenyl carboxylic acids lack the ortho-formyl handle essential for orthogonal PROTAC linker assembly. 3-(2-Formylphenyl)benzoic acid provides dual reactive sites-carboxylic acid for amide coupling and ortho-formyl for oxime/hydrazone conjugation-enabling sequential warhead and E3 ligase ligand attachment. Key advantages: - Ortho-formyl enables Ru/Rh-catalyzed asymmetric annulation to chiral benzo[c]furan-1(3H)-ones (up to 88% ee) not possible with the para isomer. - Intramolecular H-bond between formyl oxygen and carboxyl proton modulates imine exchange kinetics for dynamic combinatorial chemistry. - ≥98% purity; room temperature storage.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 205871-52-9
Cat. No. B112260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-formylphenyl)benzoic Acid
CAS205871-52-9
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
InChIKeyNWVOXGWJNSOFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Formylphenyl)benzoic Acid: Core Properties & Sourcing


3-(2-Formylphenyl)benzoic acid, systematically named 2'-formyl-[1,1'-biphenyl]-3-carboxylic acid, is a bifunctional aromatic building block bearing both a formyl (–CHO) and a carboxylic acid (–COOH) group on an ortho-substituted biphenyl scaffold [1]. It has a molecular weight of 226.23 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 54.4 Ų [1]. The compound is commercially available at 95–98% purity from multiple vendors and is specifically classified as a 'Protein Degrader Building Block,' reflecting its established role in PROTAC (Proteolysis Targeting Chimera) design [2]. Its dual orthogonal reactive handles—the carboxylic acid for amide/ester coupling and the ortho-formyl group for imine, oxime, or hydrazone formation—distinguish it from simpler biphenyl carboxylic acids that lack the aldehyde functionality.

Why 3-(2-Formylphenyl)benzoic Acid Is Irreplaceable


Substituting 3-(2-formylphenyl)benzoic acid with a close regioisomer such as 3-(4-formylphenyl)benzoic acid or a non-formylated analog like biphenyl-3-carboxylic acid introduces critical functional and structural divergences that compromise synthetic utility. The ortho-formyl group in the target compound participates in intramolecular hydrogen bonding with the carboxylic acid proton, altering its solution-state conformation, pKa, and reactivity in condensation reactions compared with the para isomer . More critically, the ortho-formyl handle is essential for constructing fused heterocycles (e.g., benzo[c]furan-1(3H)-ones) via palladium-catalyzed annulation with organoboronic acids—a transformation that the para isomer cannot undergo due to geometric constraints [1]. When the formyl group is entirely absent, as in biphenyl-3-carboxylic acid, the molecule loses the ability to form reversible covalent linkages (Schiff bases, oximes, hydrazones), which are fundamental to its use as a PROTAC linker intermediate and in dynamic combinatorial chemistry . These functional distinctions mean that generic substitution will lead to either failed reactions or a complete loss of the designed molecular recognition properties, making compound-specific procurement essential.

3-(2-Formylphenyl)benzoic Acid vs. Closest Analogs


Thermal Stability: Ortho vs. Para Regioisomer

While the experimental melting point of 3-(2-formylphenyl)benzoic acid has not been widely reported in public databases, the para regioisomer 3-(4-formylphenyl)benzoic acid exhibits a sharp melting point of 188–192 °C as determined by the lit. value . The presence of an intramolecular hydrogen bond in the ortho isomer is predicted to lower its lattice energy relative to the para isomer, which can engage in stronger intermolecular H-bonding networks. This thermal behavior difference is relevant for storage, formulation, and solid-phase reaction design.

Thermal analysis Regioisomer differentiation Solid-state chemistry

Lipophilicity & Polarity vs. Des-Formyl Analog

3-(2-Formylphenyl)benzoic acid has a computed XLogP3 of 2.5 and a TPSA of 54.4 Ų [1]. In contrast, biphenyl-3-carboxylic acid (CAS 716-76-7), which lacks the formyl substituent, has an XLogP3 of approximately 3.2 and a TPSA of 37.3 Ų [2]. The formyl group thus increases polarity and hydrogen-bond acceptor count while modestly reducing lipophilicity, altering both aqueous solubility and membrane permeability predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Fused Heterocycle Synthesis: Ortho-Formyl Advantage

Alkyl 2-formylbenzoates—close structural analogs of the free acid—undergo palladium-catalyzed asymmetric annulation with arylboronic acids to form 3-substituted benzo[c]furan-1(3H)-ones. The ortho relationship between the formyl and ester/carboxyl groups is geometrically essential for this cyclization; the corresponding para-substituted isomer cannot participate in this transformation [1]. Yields of up to 85% with enantioselectivities reaching 88% ee have been reported using Ru or Rh catalyst systems for the generic reaction manifold [1].

Annulation chemistry Palladium catalysis Heterocycle synthesis

PROTAC Linker Utility: Ortho-Formyl Conjugation Handle

3-(2-Formylphenyl)benzoic acid is explicitly cataloged under the 'Protein Degrader Building Blocks' family by specialized chemical suppliers, distinct from biphenyl-3-carboxylic acid which lacks the aldehyde conjugation handle [1]. The ortho-formyl group enables oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters), while the carboxylic acid serves as the attachment point for the target-protein-binding warhead. This dual orthogonal reactivity is not achievable with the des-formyl analog, which can only participate in amide/ester coupling at a single site.

PROTAC design Bioconjugation Targeted protein degradation

Predicted Boiling Point & Density: Ortho vs. Unsubstituted

3-(2-Formylphenyl)benzoic acid has a predicted boiling point of 462.9±38.0 °C at 760 mmHg and a predicted density of 1.264±0.06 g/cm³ . For comparison, biphenyl-3-carboxylic acid (CAS 716-76-7) has a predicted boiling point of approximately 395.0 °C and a density of 1.2 g/cm³ . The approximately 68 °C higher boiling point of the formyl derivative reflects the additional polar surface area and hydrogen-bonding capacity, which impacts distillation-based purification strategies and GC detection limits.

Physical properties Purification Process chemistry

Optimal Application Scenarios for 3-(2-Formylphenyl)benzoic Acid


PROTAC Linker Assembly via Orthogonal Oxime Ligation

In targeted protein degradation workflows, 3-(2-Formylphenyl)benzoic acid is used as a heterobifunctional linker core. The carboxylic acid is first coupled to a target-protein-binding warhead (e.g., via amide bond formation with an amine-containing ligand), after which the ortho-formyl group is reacted with an aminooxy-functionalized E3 ligase ligand to form a stable oxime linkage. This two-step, orthogonal conjugation strategy is uniquely enabled by the ortho-formyl substitution pattern and is not reproducible with biphenyl-3-carboxylic acid, which lacks the aldehyde handle [1].

Asymmetric Synthesis of Chiral Phthalides

The ester derivative of 3-(2-formylphenyl)benzoic acid (or the free acid after protection) serves as a precursor in Ru- or Rh-catalyzed asymmetric annulation with arylboronic acids to generate enantioenriched 3-aryl-benzo[c]furan-1(3H)-ones. This transformation exploits the ortho relationship between the formyl and carboxyl groups and achieves yields up to 85% with enantioselectivities up to 88% ee under optimized conditions. The para isomer cannot undergo this cyclization, making the ortho compound the only viable starting material for this valuable chiral heterocycle scaffold [2].

Dynamic Covalent Chemistry & Stimuli-Responsive Materials

The ortho-formyl group participates in reversible imine and hydrazone formation under mild aqueous conditions, while the carboxylic acid provides pH-dependent charge and metal-coordination capability. This dual reactivity enables 3-(2-formylphenyl)benzoic acid to serve as a building block in dynamic combinatorial libraries and self-healing materials. The intramolecular H-bond between the ortho-formyl oxygen and the carboxyl proton further modulates imine exchange kinetics compared with the para isomer, offering tunability that non-formylated biphenyl acids cannot provide [3].

Coordination Polymer & MOF Ligand Design

The carboxylic acid moiety of 3-(2-formylphenyl)benzoic acid acts as a metal-binding site (e.g., for Zn²⁺, Cu²⁺, or Zr⁴⁺ clusters in MOF synthesis), while the ortho-formyl group remains available for post-synthetic modification (PSM) via imine condensation with amines. This permits the introduction of functional groups (catalysts, fluorophores, chiral auxiliaries) into the MOF pores after framework assembly. The corresponding para isomer or unsubstituted biphenyl acid either cannot undergo PSM or reacts with altered regiochemical outcomes due to steric and electronic differences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-formylphenyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.